GPRC5A Agonist Activity: A Unique Functional Profile Not Shared by 5-Fluoro or 6-Fluoro Tryptamine Analogs
7-Fluorotryptamine hydrochloride functions as a potent agonist of the orphan G protein-coupled receptor GPRC5A, inducing robust β-arrestin recruitment as demonstrated in the PRESTO-Tango assay system. At a concentration of 100 μM, 7-fluorotryptamine hydrochloride causes GPRC5A to recruit β-arrestin . Furthermore, treatment of WT and GPRC5A-KO cells with 50 μM 7-fluorotryptamine hydrochloride for 8 hours, in combination with TNFα, downregulates the expression of TNFα-induced genes including IL41A, CXCL10, and CSF2 . Importantly, 7-fluorotryptamine hydrochloride exhibits no observable cytotoxicity in HTLA and HT-29 mammalian cell lines across a concentration range of 0-100 μM over a 16-hour exposure period . In contrast, 5-fluorotryptamine is characterized as a partial agonist at 5-HT3A and 5-HT3AB receptors with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 respectively, with no reported GPRC5A activity [1]. Similarly, 6-fluorotryptamine derivatives, such as 6-fluoro-α-methyltryptamine, produce a head-twitch response in mice with an IC50 of 0.00018 mM, reflecting serotonergic rather than GPRC5A-mediated pharmacology [2].
| Evidence Dimension | GPRC5A β-arrestin recruitment activity |
|---|---|
| Target Compound Data | Active at 100 μM in PRESTO-Tango assay; downregulates TNFα-induced genes (IL41A, CXCL10, CSF2) at 50 μM, 8 h |
| Comparator Or Baseline | 5-Fluorotryptamine: No reported GPRC5A activity; partial 5-HT3 agonist (Rmax 0.64 at 5-HT3A); 6-fluoro-α-methyltryptamine: No reported GPRC5A activity; 5-HT2 agonist with head-twitch IC50 0.00018 mM |
| Quantified Difference | Qualitatively distinct target profile—7-fluorotryptamine engages GPRC5A, whereas 5- and 6-fluoro analogs engage serotonergic receptors without documented GPRC5A interaction |
| Conditions | PRESTO-Tango β-arrestin recruitment assay; TNFα co-treatment gene expression assay in WT and GPRC5A-KO cells |
Why This Matters
For researchers investigating GPRC5A-mediated signaling in cancer or immune contexts, 7-fluorotryptamine hydrochloride provides a unique pharmacological tool that cannot be replaced by 5-fluoro or 6-fluoro tryptamine analogs, which lack this target engagement profile.
- [1] Downie, D.L. et al. (1994). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors. British Journal of Pharmacology. View Source
- [2] BRENDA Enzyme Database. 6-fluoro-alpha-methyltryptamine entry; head-twitch response IC50 data. View Source
